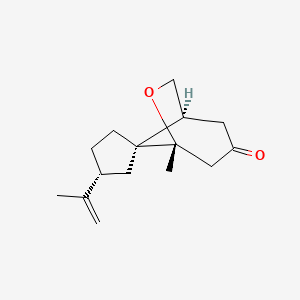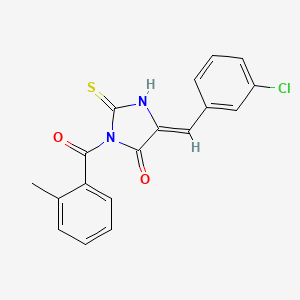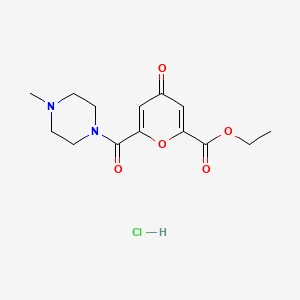
Para-fluoroethamphetamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of para-fluoroethamphetamine typically involves the reaction of para-fluorophenylacetone with methylamine. This reaction is carried out under reductive amination conditions, often using a reducing agent such as sodium cyanoborohydride. The reaction is usually performed in a solvent like methanol or ethanol at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the compound’s psychoactive properties .
化学反応の分析
Types of Reactions
Para-fluoroethamphetamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form para-fluoroamphetamine.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Para-fluoroamphetamine.
Reduction: Para-fluoroethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Para-fluoroethamphetamine has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine, serotonin, and norepinephrine.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
作用機序
Para-fluoroethamphetamine exerts its effects by acting as a releasing agent and reuptake inhibitor of dopamine, serotonin, and norepinephrine. It increases the levels of these neurotransmitters in the synaptic cleft by promoting their release from presynaptic neurons and inhibiting their reuptake. This leads to increased stimulation, mood elevation, and empathogenic effects .
類似化合物との比較
Para-fluoroethamphetamine is structurally similar to other substituted amphetamines, such as:
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. It produces less hyperthermia compared to similar compounds like para-methoxyamphetamine and 3-methylthioamphetamine .
List of Similar Compounds
- Amphetamine
- Methamphetamine
- 4-Fluoroamphetamine
- 4-Fluoromethamphetamine
特性
CAS番号 |
3823-30-1 |
|---|---|
分子式 |
C11H16FN |
分子量 |
181.25 g/mol |
IUPAC名 |
N-ethyl-1-(4-fluorophenyl)propan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-3-13-9(2)8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 |
InChIキー |
PUJNOWQUPWZVER-UHFFFAOYSA-N |
正規SMILES |
CCNC(C)CC1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)



